3-Bromo-2-(3'-fluorobenzyloxy)-5-methylphenylboronic acid

Description

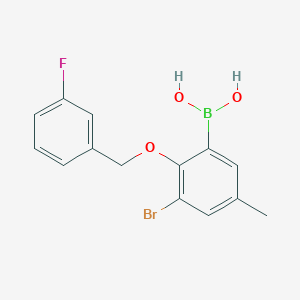

3-Bromo-2-(3'-fluorobenzyloxy)-5-methylphenylboronic acid (CAS: 849062-40-4) is an arylboronic acid derivative featuring a brominated phenyl core substituted with a 3-fluorobenzyloxy group and a methyl group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl frameworks . Its molecular structure (C₁₃H₁₁BBrFO₃, MW: 338.97 g/mol) includes a boronic acid moiety (-B(OH)₂) at the phenyl ring’s 1-position, which enables selective coupling with aryl halides or triflates . The 3-fluorobenzyloxy substituent contributes to electronic modulation and steric effects, influencing reactivity in catalytic cycles .

Properties

IUPAC Name |

[3-bromo-2-[(3-fluorophenyl)methoxy]-5-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BBrFO3/c1-9-5-12(15(18)19)14(13(16)6-9)20-8-10-3-2-4-11(17)7-10/h2-7,18-19H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUJKVHYFUPYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC2=CC(=CC=C2)F)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584494 | |

| Record name | {3-Bromo-2-[(3-fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-40-4 | |

| Record name | B-[3-Bromo-2-[(3-fluorophenyl)methoxy]-5-methylphenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-Bromo-2-[(3-fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-(3'-fluorobenzyloxy)-5-methylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Initial Functionalization

- The synthesis often begins with a bromo-substituted methylphenol or a related halogenated aromatic compound.

- The 3'-fluorobenzyl alcohol is used as the fluorobenzylating agent to form the benzyloxy substituent on the phenol.

Formation of the 3'-Fluorobenzyloxy Ether

- The phenolic hydroxyl group is reacted with 3'-fluorobenzyl bromide or chloride in the presence of a strong base such as sodium hydride or potassium carbonate.

- This step forms the 3'-fluorobenzyloxy substituent via an ether linkage on the aromatic ring.

Directed Lithiation and Boronation

- The key step involves lithiation of the aromatic ring at the position ortho to the bromine substituent.

- This is typically achieved by treating the bromo-substituted intermediate with a lithium base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (around -78 °C) under an inert atmosphere (nitrogen or argon).

- The lithiation generates a (3-bromo-2-(3'-fluorobenzyloxy)-5-methylphenyl)lithium intermediate.

- This intermediate is then reacted with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to form the corresponding boronate ester.

Hydrolysis to Boronic Acid

- The boronate ester is hydrolyzed under acidic aqueous conditions (e.g., with dilute hydrochloric acid) to yield the 3-bromo-2-(3'-fluorobenzyloxy)-5-methylphenylboronic acid .

- The hydrolysis is typically performed at mild temperatures to avoid decomposition.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Ether formation | 3'-Fluorobenzyl bromide, NaH or K2CO3, DMF or THF | Anhydrous conditions, inert atmosphere |

| Lithiation | n-Butyllithium or LDA, -78 °C, inert atmosphere | Strict temperature control critical |

| Boronation | Trimethyl borate or triisopropyl borate, -78 to 0 °C | Stoichiometric excess of borate preferred |

| Hydrolysis | Dilute HCl (pH 5-6), aqueous workup | Controlled pH to avoid side reactions |

Research Findings and Optimization

- The use of lithium diisopropylamide (LDA) or n-butyllithium as the lithiation agent is preferred due to their strong base character and ability to selectively lithiate ortho to bromine substituents, as demonstrated in related boronic acid syntheses.

- Trialkyl borates such as trimethyl borate are favored for their reactivity and ease of hydrolysis to boronic acids.

- Hydrolysis under mildly acidic conditions (pH 5-6) ensures high yield and purity of the boronic acid product without degradation.

- The ether formation step using sodium hydride and 3'-fluorobenzyl bromide proceeds efficiently in polar aprotic solvents like DMF or THF, providing good yields of the benzyloxy intermediate.

- Purification typically involves extraction with ethyl acetate, rotary evaporation, and recrystallization from hexane or other suitable solvents to achieve high purity (>95%).

Comparative Data Table of Key Preparation Parameters

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Lithiation agent | n-Butyllithium or LDA (-78 °C) | High regioselectivity, good yield |

| Boronation reagent | Trimethyl borate or triisopropyl borate | Efficient boronate ester formation |

| Hydrolysis conditions | Dilute HCl, pH 5-6, room temperature | High purity boronic acid |

| Ether formation base | Sodium hydride or K2CO3 | Effective for benzyloxy ether |

| Solvent for ether formation | DMF or THF | Polar aprotic solvents preferred |

| Yield | 70-80% overall | Dependent on reaction control |

| Purity | >95% (HPLC or NMR confirmed) | Achieved by recrystallization |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: The bromine substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions. The boronic acid group can also participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium perborate, acetic acid, water.

Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nucleophiles such as amines, thiols, palladium catalysts, bases like potassium carbonate.

Major Products:

Oxidation: Formation of the corresponding phenol.

Reduction: Formation of the dehalogenated product.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Boronic acids are known for their ability to inhibit proteasome activity, which is crucial in cancer cell proliferation. Research indicates that 3-Bromo-2-(3'-fluorobenzyloxy)-5-methylphenylboronic acid can be utilized as a potential inhibitor of specific cancer-related enzymes. Studies have shown that modifications of boronic acids can enhance their selectivity and potency against cancer cells, making this compound a candidate for further investigation in anticancer therapies .

Diabetes Management

Recent studies have explored the role of boronic acids in glucose sensing and insulin secretion. The compound may serve as a glucose-lowering agent by influencing insulin release mechanisms. Its ability to form reversible complexes with glucose could be leveraged in developing new treatments for diabetes, particularly type 2 diabetes mellitus .

Organic Synthesis

Cross-Coupling Reactions

this compound can act as a coupling partner in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, allowing the synthesis of complex organic molecules. The presence of the bromine atom enhances the reactivity of the compound, facilitating its use in synthesizing various biaryl compounds .

Functionalization of Aromatic Compounds

The compound can also be employed in functionalizing aromatic systems through electrophilic aromatic substitution reactions. Its unique substituents allow for selective modifications that can lead to the development of novel materials with tailored properties for applications in electronics and photonics .

Material Science

Development of Sensors

Due to its ability to interact with biomolecules selectively, this compound has potential applications in sensor technology. It can be incorporated into sensor designs for detecting glucose levels or other biomolecules, providing a basis for non-invasive monitoring devices .

Polymer Chemistry

In polymer chemistry, boronic acids are utilized for creating dynamic covalent bonds within polymer networks. The incorporation of this compound into polymer matrices can enhance properties such as mechanical strength and responsiveness to environmental stimuli, leading to advances in smart materials .

Case Studies and Research Findings

Mechanism of Action

The mechanism of

Biological Activity

3-Bromo-2-(3'-fluorobenzyloxy)-5-methylphenylboronic acid is a boronic acid derivative that has attracted attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C13H11BBrF O3, with a molecular weight of approximately 309.04 g/mol. The presence of the bromine atom, fluorine atom, and boronic acid functional group contributes to its reactivity and potential biological interactions.

1. Enzyme Inhibition:

Boronic acids are known for their ability to inhibit specific enzymes, particularly serine proteases. This inhibition can lead to therapeutic applications in various diseases characterized by abnormal enzyme activity. For example, studies have shown that boronic acids can inhibit deubiquitinating enzymes involved in cancer progression, suggesting a pathway for anticancer activity.

2. Anticancer Activity:

Research indicates that derivatives of boronic acids can disrupt critical cellular signaling pathways involved in tumor growth and survival. The compound's structure allows it to interact with proteins implicated in cancer cell proliferation and apoptosis .

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent:

- In Vitro Studies: A study evaluated the cytotoxic effects of various boronic acid derivatives on cancer cell lines. Results indicated significant cytotoxicity against breast and lung cancer cells, with IC50 values suggesting potent activity.

- Mechanistic Insights: Investigations revealed that these compounds could disrupt critical signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis rates.

- Animal Models: In vivo studies demonstrated that formulations containing boronic acid derivatives significantly reduced tumor size in mouse models of cancer, indicating their therapeutic potential.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Unique substitution pattern enhances reactivity | Anticancer properties; enzyme inhibition |

| 3-Bromo-2-fluoro-5-methylphenylboronic acid | Similar structure but different substitution | Moderate anticancer activity |

| 4-Methoxyphenylboronic acid | Different functional group | Lower enzyme inhibition |

This comparison illustrates how variations in substitution patterns affect the biological activities of boronic acids.

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A recent study explored the cytotoxic effects of various boronic acid derivatives on breast cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values below 10 µM, demonstrating significant potency against these cells.

Case Study 2: Mechanistic Studies

Mechanistic investigations into how these compounds exert their effects revealed that they could interfere with protein-protein interactions crucial for tumor growth. This disruption led to enhanced apoptosis rates in treated cancer cells .

Case Study 3: In Vivo Efficacy

In vivo studies using mouse models showed that treatment with specific formulations containing boronic acid derivatives resulted in a marked reduction in tumor size, supporting their potential as effective therapeutic agents against cancer.

Comparison with Similar Compounds

Key Observations:

Halogen Effects: Fluorine substituents (e.g., 2'-F, 4'-F) impart electronegativity, enhancing oxidative stability and directing coupling reactions.

Positional Isomerism : The 3'-fluorobenzyloxy group in the target compound balances steric and electronic effects, whereas 2'-F analogs exhibit higher steric hindrance, reducing reaction rates in cross-couplings . Para-substituted (4'-F) derivatives enable efficient coupling due to minimal steric interference .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Bromo-2-(3'-fluorobenzyloxy)-5-methylphenylboronic acid with high purity?

- Methodological Answer : Optimize Suzuki-Miyaura coupling by using Pd catalysts (e.g., Pd(PPh₃)₄) and base selection (e.g., Na₂CO₃). Monitor reaction progress via TLC and purify via recrystallization or column chromatography. Purity (>97%) can be confirmed using HPLC with UV detection at 254 nm .

- Critical Factors : Bromo and fluorobenzyloxy groups may sterically hinder coupling; elevated temperatures (80–100°C) in THF/water mixtures improve yields .

Q. Which analytical techniques are most reliable for characterizing this boronic acid?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromo at C3, fluorobenzyloxy at C2).

- Mass Spectrometry : HRMS (ESI+) for molecular ion verification.

- X-ray Crystallography : Resolve structural ambiguities, especially boron coordination geometry .

- Purity Validation : Use HPLC with C18 columns and mobile phases like MeOH/H₂O (70:30) .

Q. How do electron-withdrawing groups (e.g., -Br, -F) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromo group enhances electrophilicity at the aryl ring, facilitating transmetalation in Suzuki couplings. Fluorine’s inductive effect stabilizes the boronate intermediate, improving reaction kinetics. Compare kinetics via UV-Vis monitoring of Pd intermediates .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against targets like fungal leucyl-tRNA synthetase. Use DFT calculations (B3LYP/6-31G*) to assess electronic effects of substituents on binding affinity. Validate with MIC assays against Candida spp. .

Q. What strategies resolve contradictory data in reaction yields when scaling up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary catalyst loading, solvent ratios, and temperature to identify critical parameters.

- In Situ Monitoring : Use ReactIR to track boronic acid consumption and intermediate formation.

- Contaminant Analysis : ICP-MS for trace Pd residues; adjust purification protocols if needed .

Q. How does the fluorobenzyloxy group affect hydrolytic stability under aqueous conditions?

- Methodological Answer : Conduct stability studies in buffered solutions (pH 5–9) at 25°C/40°C. Monitor degradation via ¹⁹F NMR (fluorine as a reporter). The electron-withdrawing fluoro group reduces boronic acid’s pKa, enhancing stability in acidic conditions but increasing hydrolysis risk in basic media .

Q. What are the challenges in introducing the benzyloxy group at the ortho position?

- Methodological Answer : Use directed ortho-metalation (DoM) with LiTMP to functionalize the bromo-substituted ring. Protect the boronic acid with ethylene glycol to prevent side reactions. Confirm regioselectivity via NOESY NMR .

Q. How to design a comparative study with analogs (e.g., chloro vs. bromo substituents) for structure-activity relationships?

- Methodological Answer : Synthesize analogs (e.g., 3-Cl-2-(3'-F-benzyloxy)-5-Me-phenylboronic acid). Compare coupling efficiencies (TOF calculations) and biological activity (IC₅₀ in enzyme assays). Use Hammett plots to correlate substituent σ values with reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.